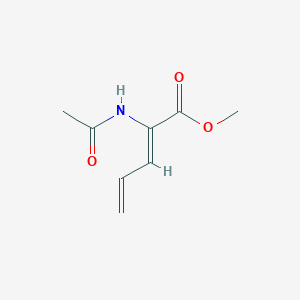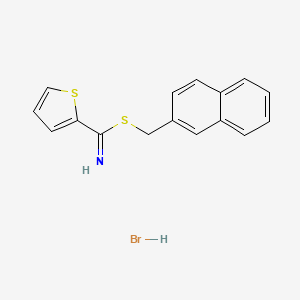
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide is a biochemical compound with the molecular formula C₁₆H₁₃NS₂•HBr and a molecular weight of 364.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a naphthalene ring and a thiophene ring connected by a carbimidothioate group .
Preparation Methods
The synthesis of Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide involves several steps. One common method includes the reaction of 2-naphthalenylmethyl ester with thiophene-2-carboximidothioic acid in the presence of hydrobromic acid . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide undergoes various chemical reactions, including:
Scientific Research Applications
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its unique structure .
Comparison with Similar Compounds
Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Naphthalene derivatives: Compounds with a naphthalene ring also show comparable reactivity and applications.
The uniqueness of this compound lies in its combined structure of naphthalene and thiophene rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14BrNS2 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl thiophene-2-carboximidothioate;hydrobromide |
InChI |
InChI=1S/C16H13NS2.BrH/c17-16(15-6-3-9-18-15)19-11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-10,17H,11H2;1H |
InChI Key |
JNXVDHUKRXSIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CSC(=N)C3=CC=CS3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


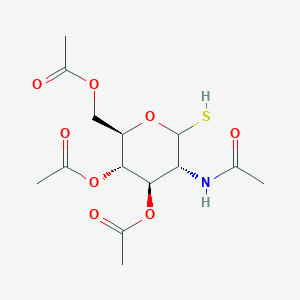
![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
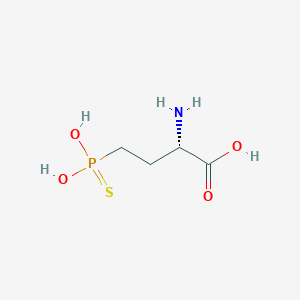
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
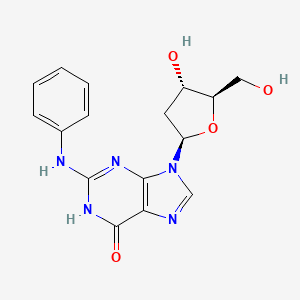
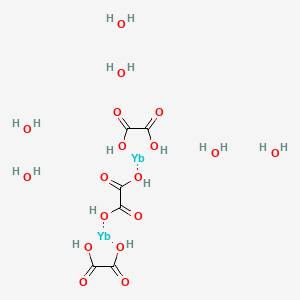
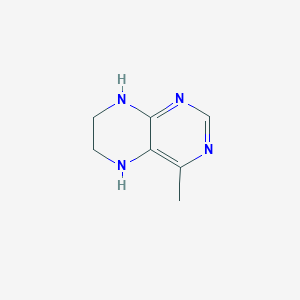

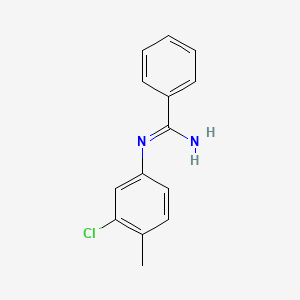
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
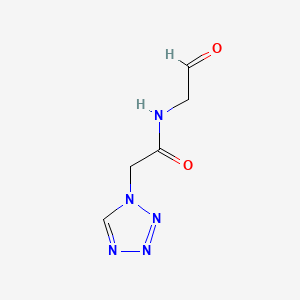
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
